molecular formula C4H2F3IN2 B15325749 5-iodo-1-(trifluoromethyl)-1H-pyrazole

5-iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15325749
M. Wt: 261.97 g/mol
InChI Key: YMGGIIBIFCZFDL-UHFFFAOYSA-N
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Description

5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring an iodine atom and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction of 3-phenyl propargyl amine with iodine can yield 5-iodo-1,4-dihydropyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodine and Oxidizing Agents: Used for the initial iodination step.

    Fluoride Salts: Employed in substitution reactions to replace the iodine atom with a fluorine atom.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by inhibiting lipid peroxidation and reducing inflammation . The specific molecular targets and pathways may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

5-Iodo-1-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 1-position of the pyrazole ring. The molecular formula is C4H2F3IC_4H_2F_3I, and it has a molecular weight of approximately 232.96 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for drug development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The halogen substitution, particularly with iodine, may enhance these effects by altering the compound's reactivity and interaction with microbial targets .

2. Antiparasitic Properties

  • Studies on trifluoromethylated pyrazoles have shown promising results against parasitic diseases such as leishmaniasis and Chagas disease. The structural modifications in pyrazoles, including halogenation, have been linked to improved antiparasitic activity, suggesting potential for this compound in treating these neglected tropical diseases .

3. Anti-inflammatory Effects

  • Similar pyrazole derivatives have been investigated for their anti-inflammatory properties. The mechanism may involve inhibition of specific pathways associated with inflammation, although detailed studies on this compound are still limited .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets. These interactions could include:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for microbial survival or proliferation.
  • Receptor Modulation : Potential modulation of receptor activities involved in inflammatory responses or cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1-(trifluoromethyl)-1H-pyrazoleBromine at position 5Exhibits different reactivity patterns
4-Iodo-3-(trifluoromethyl)-1H-pyrazoleIodine at position 4Potentially different biological activity profile
5-Iodo-3-methyl-1H-pyrazoleMethyl group at position 3Different pharmacological effects

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : A recent study demonstrated that related compounds showed significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of iodine enhanced their efficacy compared to non-halogenated counterparts .
  • Antiparasitic Efficacy : In vitro testing against Leishmania species indicated that trifluoromethylated pyrazoles exhibit selective toxicity towards parasites while sparing human cells, making them suitable candidates for further development in antiparasitic therapies .

Properties

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

5-iodo-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H

InChI Key

YMGGIIBIFCZFDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)I

Origin of Product

United States

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